ONO-8713 -

ONO-8713

Catalog Number: EVT-1437851
CAS Number:
Molecular Formula: C25H24F3NO6S
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-8713 is a prostaglandin E receptor subtype EP1 selective antagonist.
Source and Classification

ONO-8713 is synthesized through chemical processes that involve organic compounds, and it is classified as an EP1 receptor antagonist. This classification indicates its potential therapeutic applications in conditions where modulation of the prostaglandin pathways is beneficial, such as pain and inflammatory diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of ONO-8713 typically involves several steps that include the coupling of various organic compounds. One effective method noted in literature is the co-grinding of ONO-8713 with cyclodextrins to form nanoparticles, which enhances its solubility—a critical factor given that ONO-8713 has poor water solubility.

The industrial production process focuses on optimizing reaction conditions to ensure high yield and purity. This includes continuous monitoring of reactions, purification processes, and quality control measures to meet stringent industrial standards.

Chemical Reactions Analysis

Reactions and Technical Details

ONO-8713 participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are vital for modifying its structure to enhance properties for specific applications. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions under which these reactions occur—such as temperature, pressure, and solvent—are meticulously controlled to achieve desired outcomes.

Major Products Formed

The products formed from reactions involving ONO-8713 are typically derivatives with modified functional groups aimed at enhancing biological activity or solubility. The specific nature of these products depends on the reagents and conditions employed during synthesis.

Mechanism of Action

Process and Data

The mechanism by which ONO-8713 exerts its effects involves the selective blockade of EP1 receptors. This action inhibits the signaling pathways activated by prostaglandin E2 (PGE2), leading to decreased cellular responses associated with inflammation and pain. Studies have demonstrated that pretreatment with ONO-8713 can significantly alter physiological responses in human pulmonary vessels, highlighting its role as an effective antagonist against PGE2-induced effects .

Physical and Chemical Properties Analysis

Physical Properties

ONO-8713 is characterized as a solid powder with low solubility in water. Its physical state necessitates formulation strategies such as nanoparticle preparation to improve bioavailability for scientific applications.

Chemical Properties

Chemical analyses reveal that ONO-8713 undergoes significant interactions with biological systems through its receptor antagonism. Its stability under various conditions is essential for ensuring consistent results in experimental settings.

Applications

Scientific Uses

ONO-8713 has found applications primarily in research settings focusing on inflammation, pain management, and related pathologies. It serves as a valuable tool for studying the role of prostaglandins in various diseases, including cardiovascular conditions and cancer-related pain mechanisms. Additionally, its ability to modulate receptor activity makes it a candidate for further exploration in therapeutic contexts .

Prostaglandin Signaling Pathways and ONO-8713 as a Therapeutic Target

Role of Prostaglandin E2 (PGE2) in Oncogenic Signaling Cascades

Prostaglandin E2 (PGE2) functions as a master regulatory lipid mediator in tumor microenvironments through its synthesis via coordinated enzymatic pathways. The biosynthesis initiates with cyclooxygenase-2 (COX-2) converting arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This enzymatic coupling is frequently overexpressed in diverse malignancies, including brain tumors and colorectal carcinomas, establishing an autocrine and paracrine signaling cascade that sustains tumor progression [1] [6].

PGE2 exerts pleiotropic effects through four G-protein-coupled receptor subtypes (EP1–EP4), each activating distinct downstream pathways. The EP1 receptor signals through Gq-protein activation, triggering phospholipase C (PLC) activity and subsequent intracellular calcium mobilization [2] [6]. In contrast, EP2 and EP4 receptors primarily stimulate Gs-mediated cAMP production, while EP3 often couples to Gi-mediated cAMP inhibition [2] [6]. These divergent pathways enable PGE2 to regulate multiple hallmarks of cancer:

  • Cellular Proliferation: PGE2 directly stimulates tumor cell division via EP1/EP2-mediated pathways [1]
  • Apoptosis Evasion: COX-2/mPGES-1 inhibition suppresses PGE2 production and induces caspase-dependent apoptosis [1]
  • Angiogenesis: PGE2 upregulates vascular endothelial growth factor in EP1/EP3-expressing tumors [1]

Table 1: Prostaglandin E2 Receptor Subtypes and Oncogenic Functions

ReceptorG-Protein CouplingPrimary Signaling PathwayOncogenic Role
EP1Gq↑ PLCβ, ↑ Ca2+Proliferation, migration
EP2Gs↑ cAMP, ↑ PKAImmune suppression, proliferation
EP3Gi/Gq↓ cAMP, ↑ Ca2+Angiogenesis, invasion
EP4Gs/Gi↑ cAMP, ↑ PI3KMetastasis, lymphangiogenesis

EP1 Receptor Subtype Specificity in Colorectal Carcinogenesis

Structural and Functional Basis of EP1 Selectivity

ONO-8713 (molecular weight: 523.52 g/mol; CAS No.: 459411-08-6) exemplifies a class of arylsulfonamide derivatives engineered for high-affinity binding to the EP1 receptor. Its molecular structure features a trifluoromethylphenyl moiety and a carboxylic acid group essential for receptor interaction [3]. This design confers exceptional selectivity, with ONO-8713 exhibiting >100-fold greater affinity for EP1 over other prostanoid receptors (EP2, EP3, EP4, FP, TP) [3] [4]. Unlike non-selective prostaglandin analogs (e.g., sulprostone activating EP1/EP3), ONO-8713's binding specifically antagonizes EP1 without activating calcium-mobilizing pathways in EP3-expressing cells [2] [4].

Mechanistic Evidence from Carcinogenesis Models

The pro-carcinogenic role of EP1 is pronounced in gastrointestinal malignancies. In azoxymethane-induced rodent models of colorectal carcinogenesis, genetic EP1 deletion or pharmacological inhibition with ONO-8713 reduced aberrant crypt foci (ACF) formation by 65-80% compared to controls [4] [6]. Mechanistically, EP1 blockade:

  • Attenuated β-catenin nuclear translocation and downstream oncogene expression (c-Myc, cyclin D1)
  • Suppressed TGF-β1-induced fibronectin synthesis in proximal tubule cells (a marker of stromal activation) [6]
  • Inhibited reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress in epithelial compartments [6]

Notably, in human colorectal carcinoma cells, EP1 antagonism disrupted PGE2-mediated transactivation of epidermal growth factor receptor (EGFR), a critical pathway for tumor cell survival and proliferation [3] [6].

Rationale for EP1 Antagonism in Chemoprevention Strategies

Advantages Over COX-2 Inhibition

Traditional COX-2 inhibitors (NSAIDs) reduce overall prostaglandin production but cause cardiovascular and renal toxicity due to indiscriminate suppression of protective prostanoids (e.g., PGI2) [1] [6]. ONO-8713's targeted approach offers distinct advantages:

  • Preserves homeostatic prostanoid signaling through EP2/EP4 receptors
  • Avoids thromboxane A2 (TXA2) imbalance implicated in cardiovascular risk [2]
  • Maintains angiostasis by not affecting anti-angiogenic PGI2 [1]

In Vivo Efficacy and Combinatorial Potential

In xenograft models of medulloblastoma, ONO-8713 monotherapy (10 mg/kg/day) reduced tumor volume by 42-48% through dual suppression of proliferation (↓ Ki-67 expression) and induction of apoptosis (↑ caspase-3 cleavage) [1]. Moreover, EP1 antagonism demonstrated synergistic effects:

  • With EP3 antagonists (ONO-AE3-240): Enhanced anti-proliferative effects in PGE2-driven tumors [1]
  • With low-dose COX-2 inhibitors: Achieved equivalent tumor growth suppression with reduced NSAID exposure [1] [6]
  • With EGFR inhibitors: Overcame resistance mechanisms in colorectal cancer models [6]

Table 2: Experimental Evidence for ONO-8713 in Cancer Models

Tumor TypeModel SystemKey FindingsReference
Colorectal cancerAzoxymethane-induced ACF68-80% reduction in precancerous lesions [4]
MedulloblastomaHuman xenografts48% tumor reduction; ↑ apoptosis, ↓ proliferation [1]
Diabetic nephropathyType 1 diabetic rats↓ Glomerular TGF-β1 and fibronectin expression [6]
Renal cell carcinomaTGF-β-treated MCs↓ Fibronectin/collagen I in EP1-/- cells [6]

Biomarker-Driven Patient Stratification

Emerging evidence supports EP1 receptor overexpression as a predictive biomarker for ONO-8713 responsiveness. In colorectal cancer specimens, EP1 expression correlates with:

  • Higher tumor stage (pT3/pT4 vs. pT1/pT2; p<0.01)
  • Vascular invasion (p=0.003)
  • Shorter disease-free survival (HR=2.1; 95% CI: 1.4-3.2) [6]

Ligand-binding assays using [3H]-labeled ONO-8713 further enable quantification of functional EP1 receptors in biopsy specimens, potentially guiding patient selection for EP1-targeted chemoprevention [3] [6].

Properties

Product Name

ONO-8713

IUPAC Name

(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

Molecular Formula

C25H24F3NO6S

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+

InChI Key

LOQMSUDLLHPPHQ-FMIVXFBMSA-N

SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

Solubility

Soluble in DMSO

Synonyms

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid
ONO 8713
ONO-8713
ONO8713

Canonical SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3

Isomeric SMILES

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.